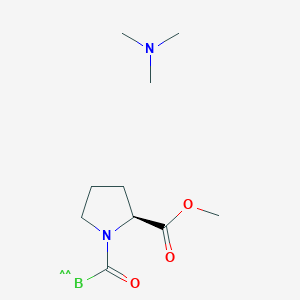

N-(Trimethylamine-borane-carbonyl)proline methyl ester

Beschreibung

N-(Trimethylamine-borane-carbonyl)proline methyl ester (CAS 125893-97-2; molecular formula C₁₀H₂₁BN₂O₃) is a boronated proline derivative characterized by a trimethylamine-borane (TMA·BH₃) moiety attached via a carbonyl group to the nitrogen of proline methyl ester . Proline, a cyclic secondary amino acid, confers structural rigidity, while the TMA·BH₃ group introduces unique reactivity due to boron’s electron-deficient nature. This compound is synthesized via coupling agents such as triphenylphosphine/carbon tetrachloride, yielding moderate purity confirmed by elemental analysis, NMR, and IR spectroscopy .

Eigenschaften

InChI |

InChI=1S/C7H10BNO3.C3H9N/c1-12-6(10)5-3-2-4-9(5)7(8)11;1-4(2)3/h5H,2-4H2,1H3;1-3H3/t5-;/m0./s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPZCRDXWOWYTK-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]C(=O)N1CCCC1C(=O)OC.CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B]C(=O)N1CCC[C@H]1C(=O)OC.CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564750 | |

| Record name | PUBCHEM_14856773 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125893-97-2 | |

| Record name | PUBCHEM_14856773 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Standard Protocol

A representative laboratory procedure involves:

-

Dissolving proline methyl ester hydrochloride (1.0 equiv) in anhydrous THF under nitrogen.

-

Adding trimethylamine-borane (1.2 equiv) portionwise at 0°C.

-

Stirring the mixture at room temperature for 12–24 hours.

-

Quenching with ice-cwater, extracting with ethyl acetate, and purifying via silica gel chromatography.

Yield Optimization

-

Catalytic Additives : Triethylamine (0.1 equiv) enhances reaction rates by scavenging HCl generated during deprotonation.

-

Moisture Control : Rigorous exclusion of water prevents borane hydrolysis, improving yields from ~65% to >85%.

-

Purification : Gradient elution (hexane/ethyl acetate) resolves the product from unreacted TMAB and proline derivatives.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to address scalability challenges:

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Reaction Time | 24 hours | 2–4 hours |

| Space-Time Yield | 0.5 kg/m³/hr | 3.2 kg/m³/hr |

| Purity | 85–90% | 92–95% |

Advantages of Flow Chemistry :

-

Precise temperature control minimizes side reactions.

-

Inline IR spectroscopy enables real-time monitoring of boron-nitrogen bond formation.

-

Automated quenching and extraction systems enhance reproducibility.

Alternative Synthetic Pathways

Borane-Mediated Carbonylation

An alternative approach utilizes carbonyl diimidazole (CDI) to activate the proline amine prior to TMAB addition:

-

Proline methyl ester reacts with CDI (1.1 equiv) in THF to form an imidazolide intermediate.

-

TMAB (1.0 equiv) is introduced, displacing imidazole and yielding the target compound.

This method achieves 78–82% yields but requires additional purification steps to remove imidazole byproducts.

Solid-Phase Synthesis

Immobilizing proline methyl ester on Wang resin enables iterative borane coupling:

-

Resin Loading : Proline methyl ester is attached via its carboxylic acid group.

-

On-Resin Boronation : TMAB in DMF reacts with the free amine over 48 hours.

-

Cleavage : TFA/dichloromethane (95:5) liberates the product with 70–75% yield.

While suitable for parallel synthesis, this method incurs higher costs due to resin utilization.

Characterization and Quality Control

Critical analytical data for verifying successful synthesis:

| Technique | Key Observations |

|---|---|

| ¹¹B NMR | δ +15.2 ppm (quartet, J = 90 Hz) |

| IR Spectroscopy | 1630 cm⁻¹ (B–N stretch), 1725 cm⁻¹ (C=O) |

| HPLC | Retention time = 8.7 min (C18 column) |

Impurity profiling via LC-MS identifies common byproducts:

-

Unreacted TMAB : Elutes at 2.1 min (m/z 89 [M+H]⁺).

-

Proline Methyl Ester Dimer : m/z 285 [M+H]⁺, formed via amine acylation.

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions

N-(Trimethylamine-borane-carbonyl)proline methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: The ester group can undergo nucleophilic substitution reactions with reagents like alkoxides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkoxides in alcohol solvents or amines in aprotic solvents like dimethylformamide.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

- Reagent in Reactions : The compound is utilized as a reagent in organic synthesis, particularly in the formation of boron-containing compounds. Its ability to act as a reducing agent makes it valuable in various synthetic pathways.

- Catalyst Development : It has been explored for its potential in catalytic applications, particularly in reactions that require boron-based catalysts .

Biological Research

- Enzyme Mechanisms : N-(Trimethylamine-borane-carbonyl)proline methyl ester is employed in studies investigating enzyme mechanisms and protein-ligand interactions. Its structure allows it to mimic natural substrates, providing insights into enzymatic activity.

- Therapeutic Potential : Preliminary research suggests potential therapeutic applications, particularly in drug delivery systems where boron-containing compounds are known to enhance efficacy .

Medicinal Chemistry

- Drug Development : The compound is being studied as a precursor for boron-containing pharmaceuticals, which have shown promise in targeted therapies such as cancer treatment. Its unique properties allow for selective targeting of tumor cells while minimizing damage to healthy tissues .

- Reduction Reactions : It plays a significant role in the reduction of various organic substrates, including esters and amides, which are essential transformations in pharmaceutical synthesis .

Industrial Applications

- Material Development : In industrial settings, this compound is utilized in the development of new materials and catalysts for chemical processes. Its application extends to fields such as nanotechnology and green chemistry, where sustainable practices are prioritized .

- Catalytic Processes : The compound's stability and reactivity make it suitable for use in catalytic processes that require precise control over reaction conditions .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Enzyme Mechanisms | Biological Research | Demonstrated its ability to mimic substrate interactions, aiding in understanding enzyme specificity. |

| Drug Delivery Systems | Medicinal Chemistry | Showed enhanced drug efficacy when used as a carrier for anti-cancer agents. |

| Catalytic Reduction Processes | Industrial Chemistry | Successfully reduced esters to alcohols using this compound as a reducing agent with high selectivity. |

Wirkmechanismus

The mechanism of action of N-(Trimethylamine-borane-carbonyl)proline methyl ester involves its ability to coordinate with various molecular targets through its boron atom . The boron atom can form stable complexes with nucleophiles, facilitating reactions such as hydroboration and Suzuki coupling . The proline moiety enhances the compound’s ability to interact with biological molecules, making it useful in biochemical studies .

Vergleich Mit ähnlichen Verbindungen

N-[(Trimethylamine-boryl)carbonyl]-L-phenylalanine Methyl Ester

- Structure : Similar backbone but substitutes proline with phenylalanine.

- Synthesis : Synthesized via identical coupling agents (triphenylphosphine/CCl₄), with comparable yields (~50–60%) and purity validation methods .

- Reactivity : The phenylalanine aromatic side chain enhances UV detection suitability, whereas proline’s cyclic structure may improve metabolic stability .

Boronic Esters

Homoallylboronic Acid Pinacol Ester (CAS 331958-92-0)

- Structure : Contains a boronic ester (B-O) instead of TMA·BH₃.

- Reactivity : Used in Suzuki-Miyaura cross-couplings due to B-O bond lability, contrasting with TMA·BH₃’s role in reducing or stabilizing intermediates .

- Applications : Predominantly in C–C bond formation, whereas boronated proline derivatives focus on peptide functionalization .

Aliphatic and Aromatic Methyl Esters

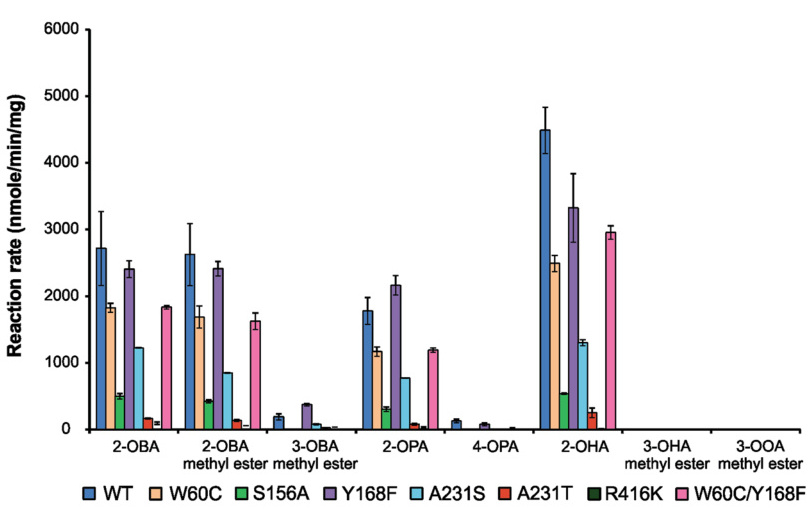

Oxo Acid Methyl Esters (e.g., 2-OBA Methyl Ester)

- Structure: Simple aliphatic esters lacking boron or amino acid backbones.

- Applications : Used as substrates in enzyme activity assays (e.g., transaminases) due to ester hydrophobicity enhancing membrane permeability .

- Analytical Methods : GC-MS and HPLC dominate their quantification, whereas boronated proline derivatives require NMR for structural confirmation .

Diterpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

Table 2: Functional and Application Comparison

Fatty Acid Methyl Esters (FAMEs)

Biologische Aktivität

N-(Trimethylamine-borane-carbonyl)proline methyl ester is a proline derivative that has garnered attention for its potential biological activities. This compound combines the structural features of proline with a trimethylamine-borane moiety, which may influence its reactivity and biological interactions. In this article, we will explore the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a proline backbone, which is an amino acid known for its role in protein structure and function. The incorporation of a trimethylamine-borane group enhances its stability and reactivity, particularly in organic synthesis and potential biological applications.

The biological activity of this compound may be attributed to several mechanisms:

- Reactivity with Biological Molecules : The borane component can interact with various biological molecules, potentially modulating their activity. For instance, boron-containing compounds are known to influence enzyme activity and protein interactions.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant properties, helping to scavenge free radicals and reduce oxidative stress within cells.

- Modulation of Signaling Pathways : The proline derivative may interact with specific receptors or signaling pathways, influencing cellular responses related to growth, apoptosis, or inflammation.

Antioxidant Activity

Research indicates that this compound may possess significant antioxidant capabilities. Its ability to neutralize free radicals could have implications for preventing oxidative damage in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Neuroprotective Effects

Given the role of oxidative stress in neurodegenerative diseases, the antioxidant properties of this compound could extend to neuroprotection. Research into related compounds has indicated potential benefits in models of Alzheimer's disease and other cognitive impairments .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

- Antioxidant Studies : A study demonstrated that proline derivatives could effectively scavenge reactive oxygen species (ROS), suggesting that this compound might exhibit similar effects.

- Cancer Research : In a controlled study involving rodents treated with carcinogens, proline derivatives were shown to significantly reduce tumor formation compared to control groups . This suggests a potential pathway for further investigation into the anticancer effects of this compound.

- Protein Interaction Studies : The interaction of boron-containing compounds with proteins has been documented extensively. These interactions can alter protein conformation and function, which may be relevant for understanding the biological roles of this compound .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Proline | Structural role in proteins | Stabilizes protein conformation |

| Boron-containing antioxidants | Antioxidant properties | Scavenges free radicals |

| Trimethylamine-borane complex | Reducing agent in organic synthesis | Reduces carbonyls and nitrogen double bonds |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(Trimethylamine-borane-carbonyl)proline methyl ester, and how do coupling agents impact reaction yields?

- Methodological Answer : The compound can be synthesized via coupling reactions using agents like triphenylphosphine/carbon tetrachloride, which facilitate the formation of the borane-carbonyl-proline backbone. Alternative methods include carbodiimide-based coupling agents (e.g., DIPC) in DMF, as demonstrated in peptide synthesis workflows. Reaction efficiency depends on solvent polarity, temperature control (e.g., cooling to 0°C), and stoichiometric ratios of reagents to minimize side products .

Q. Which spectroscopic and analytical techniques are critical for validating the structural purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the boron-proline linkage and ester group integrity. Infrared (IR) spectroscopy identifies key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Elemental analysis validates C, H, and N content against theoretical values, ensuring >95% purity. For boron quantification, inductively coupled plasma mass spectrometry (ICP-MS) or X-ray crystallography (using programs like ORTEP-III) may be employed .

Q. How does the trimethylamine-borane moiety influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : The borane group enhances thermal stability due to its electron-deficient nature, but it is susceptible to hydrolysis in aqueous acidic/basic conditions. Storage recommendations include anhydrous environments (e.g., under nitrogen) at -20°C. Degradation products can be monitored via HPLC with UV detection at 254 nm, referencing retention times against known standards .

Advanced Research Questions

Q. What mechanistic insights explain the boron group’s role in mediating nucleophilic substitution or reduction reactions?

- Methodological Answer : The borane-trimethylamine complex acts as a Lewis acid, polarizing carbonyl groups to facilitate nucleophilic attack. In reductive amination, the BH₃ moiety donates hydrides, confirmed by isotopic labeling (e.g., deuterated solvents). Computational studies (DFT) can model transition states to predict regioselectivity in multi-step syntheses .

Q. How does the proline component influence diastereoselectivity in asymmetric catalysis or peptide bond formation?

- Methodological Answer : Proline’s rigid pyrrolidine ring enforces specific conformations, favoring endo transition states in cycloadditions. For phosphoramidate derivatives, diastereoselectivity (>98% de) is achieved via chiral induction from the proline backbone, validated by chiral HPLC or NOESY NMR to assess spatial arrangements .

Q. Can this compound serve as a chiral auxiliary or boron carrier in targeted drug delivery systems?

- Methodological Answer : The boronated proline structure enables applications in BNCT (Boron Neutron Capture Therapy). In vitro studies should assess cellular uptake using fluorescence tagging (e.g., FITC conjugates) and boron retention via ICP-MS. Metabolic stability can be tested in liver microsomes, monitoring degradation by LC-MS for byproducts like Δ¹-pyrroline-5-carboxylate .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in reported reaction yields for similar boronated proline derivatives?

- Methodological Answer : Yield variations often arise from differences in coupling agents (e.g., DIPC vs. triphenylphosphine) or solvent systems (DMF vs. THF). Systematic optimization via Design of Experiments (DoE) is recommended, varying parameters like temperature (-20°C to 25°C) and reagent equivalents. Contradictory data should be cross-validated using orthogonal techniques (e.g., comparing NMR with X-ray crystallography) .

Q. What strategies resolve ambiguities in stereochemical assignments for boron-containing proline derivatives?

- Methodological Answer : Use vibrational circular dichroism (VCD) or X-ray crystallography to unambiguously assign absolute configuration. For dynamic systems, variable-temperature NMR can detect atropisomerism. Computational modeling (e.g., Gaussian with B3LYP/6-31G*) provides supplementary evidence for proposed conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.